An In-Depth Technical Guide to 5,5-Dimethyl-2,3,4,5-tetrahydropyridine (CAS 37414-92-9): A Versatile Cyclic Imine Building Block
An In-Depth Technical Guide to 5,5-Dimethyl-2,3,4,5-tetrahydropyridine (CAS 37414-92-9): A Versatile Cyclic Imine Building Block
Executive Summary: This guide provides a comprehensive technical overview of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine (CAS 37414-92-9), a heterocyclic compound featuring a sterically hindered cyclic imine moiety. While specific experimental data for this particular molecule is sparse in public literature, this document consolidates available computed data, predicted spectroscopic characteristics, and established chemical principles for cyclic imines to offer a robust resource for researchers in organic synthesis and drug discovery. The guide covers physicochemical properties, a plausible synthetic route, characteristic reactivity, potential applications, and essential safety protocols, positioning the compound as a valuable synthon for the construction of complex nitrogen-containing molecules.
Introduction to Cyclic Imines and the Tetrahydropyridine Scaffold
Cyclic imines, characterized by an endocyclic carbon-nitrogen double bond (C=N), are a cornerstone of heterocyclic chemistry. They serve as pivotal intermediates in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The inherent polarity and reactivity of the imine bond—acting as both a nucleophilic acceptor at carbon and a mild base at nitrogen—make it a versatile functional group for molecular elaboration.[2][3]
Within this class, the tetrahydropyridine (THP) framework is of particular interest. THP derivatives are prevalent in numerous biologically active compounds and approved drugs, demonstrating activities ranging from antiviral and anticancer to neuroprotective.[4][5] The specific isomer, 5,5-Dimethyl-2,3,4,5-tetrahydropyridine, also known by its IUPAC name 5,5-dimethyl-3,4-dihydro-2H-pyridine, incorporates a gem-dimethyl group adjacent to the sp³ carbon framework. This structural feature imparts significant steric hindrance, which can influence the molecule's reactivity, stability, and the stereochemical outcome of its reactions. This guide aims to elucidate the chemical properties of this specific molecule, providing a foundational understanding for its application in synthetic chemistry.
Compound Identification and Physicochemical Properties
Positive identification and understanding the physical properties of a chemical are paramount for its successful application in research. While experimental data for 5,5-Dimethyl-2,3,4,5-tetrahydropyridine is not widely published, a significant amount of information can be derived from computational models, which provide reliable estimates for handling and reaction planning.
Table 1: Chemical Identifiers for 5,5-Dimethyl-2,3,4,5-tetrahydropyridine [6]
| Identifier | Value |
|---|---|
| CAS Number | 37414-92-9 |
| IUPAC Name | 5,5-dimethyl-3,4-dihydro-2H-pyridine |
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 111.18 g/mol |
| Canonical SMILES | CC1(C)CCNC=C1 |
| InChI Key | InChI=1S/C7H13N/c1-7(2)4-3-5-8-6-7/h6H,3-5H2,1-2H3 |
Table 2: Computed Physicochemical Properties [6]
| Property | Value | Note |
|---|---|---|
| Monoisotopic Mass | 111.1048 g/mol | For mass spectrometry analysis. |
| Topological Polar Surface Area (TPSA) | 12.4 Ų | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptor Count | 1 | The imine nitrogen. |
| Hydrogen Bond Donor Count | 0 | Lacks N-H or O-H bonds. |
| Rotatable Bond Count | 0 | Rigid cyclic structure. |
| XLogP3 (Predicted) | 1.5 | Indicates moderate lipophilicity. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is critical for structure verification. In the absence of published experimental spectra for 5,5-Dimethyl-2,3,4,5-tetrahydropyridine, this section provides predicted data based on established computational methods and knowledge of characteristic functional group frequencies.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts for 5,5-Dimethyl-2,3,4,5-tetrahydropyridine in CDCl₃ are presented below.
-
¹H NMR: The spectrum is expected to be relatively simple. The two methyl groups at the C5 position are equivalent and should appear as a sharp singlet. The three methylene (CH₂) groups will appear as distinct multiplets, with their chemical shifts influenced by their proximity to the C=N double bond. The single proton on the imine carbon (C6) will be the most downfield signal in the aliphatic region.
-
¹³C NMR: The spectrum will show six distinct signals corresponding to the seven carbon atoms (two methyl carbons are equivalent). The imine carbon (C6) will be significantly downfield, characteristic of an sp²-hybridized carbon bonded to nitrogen. The quaternary C5 carbon will also be readily identifiable.
Table 3: Predicted NMR Chemical Shifts (in CDCl₃)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|---|
| C2 | CH₂ | ~3.2 ppm | ~48 ppm | Triplet |
| C3 | CH₂ | ~1.7 ppm | ~19 ppm | Multiplet |
| C4 | CH₂ | ~1.5 ppm | ~35 ppm | Triplet |
| C5 | C(CH₃)₂ | - | ~32 ppm | - |
| C5-Me | 2 x CH₃ | ~1.0 ppm | ~27 ppm | Singlet |
| C6 | CH | ~7.5 ppm | ~168 ppm | Singlet |
Disclaimer: These are predicted values generated using computational algorithms and should be used for reference only. Experimental verification is required.[10]
Infrared (IR) Spectroscopy
The key diagnostic feature in the IR spectrum of this compound is the C=N stretching vibration.
-
C=N Stretch: A medium to strong absorption band is expected in the region of 1640-1690 cm⁻¹ . The gem-dimethyl substitution pattern may slightly influence this frequency.
-
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed between 2850-3000 cm⁻¹ .
-
C-H Bend: Methylene scissoring and methyl bending vibrations will appear in the 1365-1470 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 111 . Common fragmentation patterns for cyclic imines involve the loss of alkyl groups and ring fragmentation pathways.
Representative Synthesis and Purification
Proposed Precursor: 5-Amino-4,4-dimethyl-1-pentanol.
Synthetic Rationale: The synthesis proceeds via a two-step sequence. First, the primary alcohol of the precursor is selectively oxidized to an aldehyde. This intermediate is not isolated but undergoes spontaneous intramolecular condensation (imine formation) with the primary amine, releasing a molecule of water to form the thermodynamically stable six-membered cyclic imine.
Caption: Proposed synthesis via oxidation and intramolecular cyclization.
Experimental Protocol (Representative)
-
Oxidation: To a stirred solution of 5-amino-4,4-dimethyl-1-pentanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material. Expertise Note: The intermediate aldehyde is often not visible by TLC and may cyclize on the silica plate. Monitoring for the consumption of the starting alcohol is the most reliable method.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the oxidant byproducts, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude imine is often pure enough for subsequent steps. If further purification is required, vacuum distillation is the preferred method due to the compound's expected volatility. Trustworthiness Note: The self-validating nature of this protocol lies in the spontaneous cyclization; if the oxidation is successful, the formation of the imine is highly favorable.
Chemical Reactivity and Synthetic Utility
The reactivity of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine is dominated by the properties of the endocyclic imine functional group.
-
Hydrolysis: The imine is susceptible to hydrolysis under acidic aqueous conditions, reverting to the corresponding amino-aldehyde, which exists in equilibrium with its cyclic hemiaminal.[13] This reaction is the reverse of its formation and can be a consideration in acidic reaction media or during aqueous workups.
-
Reduction: The C=N bond can be readily reduced to the corresponding amine (5,5-dimethylpiperidine) using standard reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). This provides a straightforward entry into saturated piperidine derivatives.
-
Nucleophilic Addition: The electrophilic imine carbon is a target for nucleophiles. Organometallic reagents (e.g., Grignard or organolithium reagents) and other carbon nucleophiles can add to the C=N bond, forming new C-C bonds and generating substituted piperidines after workup.[3]
-
Cycloaddition Reactions: As an azadiene, the imine can participate in [4+2] cycloaddition (Diels-Alder type) reactions with suitable dienophiles, providing access to more complex fused or bridged heterocyclic systems.[3]
Caption: Key reactivity pathways of the cyclic imine functional group.
Applications in Research and Drug Development
The tetrahydropyridine motif is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets. The utility of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine lies in its role as a precursor to a diverse library of substituted piperidines.
-
Multicomponent Reactions (MCRs): Cyclic imines are excellent substrates in powerful MCRs like the Ugi and Povarov reactions.[4] These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials in a single step, making this compound a valuable tool for diversity-oriented synthesis.[14]
-
Alkaloid Synthesis: The tetrahydropyridine core is central to many alkaloids. Synthetic strategies often rely on the functionalization of such imines to build up the complex polycyclic structures found in nature.[1]
-
Fragment-Based Drug Discovery: As a small, rigid heterocyclic fragment, it can be used in screening campaigns to identify initial binding interactions with protein targets, which can then be elaborated into more potent leads.
Safety and Handling Protocols
A specific Safety Data Sheet (SDS) for CAS 37414-92-9 is not publicly available. Therefore, handling precautions must be based on the general properties of related volatile, basic, and potentially flammable cyclic amines and imines.[15]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory.
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. The compound is basic and will react exothermically with acids.
-
Fire Hazard: Assumed to be a flammable liquid. Keep away from open flames, sparks, and sources of ignition.[15]
-
Toxicity: The toxicological properties have not been fully investigated. Similar small-molecule amines can be corrosive and cause skin and eye irritation. Assume the compound is toxic and avoid all direct contact.[16][17] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
5,5-Dimethyl-2,3,4,5-tetrahydropyridine is a valuable, albeit under-characterized, member of the cyclic imine family. Its rigid structure, featuring a sterically defined core, makes it an attractive building block for creating libraries of novel piperidine derivatives for applications in medicinal chemistry and materials science. While a lack of published experimental data necessitates careful preliminary analysis by researchers, the predictable reactivity of its imine functional group, combined with plausible synthetic routes, ensures its utility as a versatile synthon. This guide provides the foundational knowledge required for scientists to confidently and safely incorporate this compound into their synthetic programs.
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